molecular formula C14H22Cl2N2O2S B1679415 2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide CAS No. 946387-07-1

2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide

Cat. No. B1679415
CAS RN: 946387-07-1
M. Wt: 353.3 g/mol
InChI Key: IHYZMEAZAIFMTN-UHFFFAOYSA-N
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Description

“2,4-Dichloro-N-isopropyl-N-(2-isopropylaminoethyl)benzenesulfonamide” is also known as RN-1734 . It is a novel, selective TRPV4 antagonist . The IC50 values are 2.3, 3.2, and 5.9μM for hTRPV4, rTRPV4, and mTRPV4 receptors respectively . It displays selectivity for TRPV4 over other TRP channels .


Molecular Structure Analysis

The empirical formula of “this compound” is C14H22Cl2N2O2S . Its molecular weight is 353.31 Da . The SMILES string representation is ClC1=C(S(N(C(C)C)CCNC(C)C)(=O)=O)C=CC(Cl)=C1 .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It is soluble in DMSO at concentrations greater than 20 mg/mL . It should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Aziridines: Research demonstrated the synthesis of stable compounds through reactions involving dichloro-1-azaallylic anions and N-sulfonylaldimines, leading to products that could be hydrolyzed or cyclized into aziridines. These compounds represent a novel class of stable 2-chloroaziridines with potential applications in chemical synthesis and drug development (Giubellina et al., 2006).

Compatibility Studies

  • Drug-Excipient Compatibility: Differential scanning calorimetry (DSC) was used in the pre-formulation of tablets to determine the compatibility between chlorpropamide, a compound with a similar sulfonylurea group, and various excipients. This study aids in understanding the physical and chemical stability of drug formulations (Freire et al., 2009).

Structural and Molecular Analysis

  • Sterically Hindered Isomeric Forms: The synthesis and molecular structure analysis of sterically hindered isomeric forms of benzenesulfonamide compounds reveal insights into their stereochemical properties and reaction kinetics. These findings can inform the design of new molecules with specific chemical behaviors (Rublova et al., 2017).

Synthetic Applications and Metalation

  • Synthetic and Metalation Applications: The capabilities of benzenesulfonamide as a Directed Metalation Group (DMG) were explored, highlighting its applications in heterocyclic synthesis, rearrangements, and cross-coupling reactions. This research opens pathways for developing novel synthetic routes in organic chemistry (Familoni, 2002).

Solubility and Dissolution Properties

  • Solubility and Thermodynamics: The solubility of Benzenesulfonamide (BSA) in various solvents was systematically determined, providing critical data for the development of separation and reaction processes in the chemical industry. This study offers insights into the dissolution properties of BSA, facilitating its application in various chemical processes (Li et al., 2019).

properties

IUPAC Name

2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYZMEAZAIFMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394046
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946387-07-1
Record name 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946387-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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